Cas no 10169-55-8 (4-Acetyldiphenyl Sulfide)
4-Acetyldiphenyl Sulfide Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(Phenylthio)phenyl)ethanone
- 4-Acetyldiphenyl Sulfide
- 1-(4-phenylsulfanylphenyl)ethanone
- 1-[4-(Phenylthio)phenyl]ethan-1-one
- 1-[4-(Phenylsulfanyl)phenyl]ethanone
- BUTTPARK 81\09-78
- 4-Acetyldiphenylsulphide
- 4'-(phenylthio)acetophene
- 4-(PHENYLTHIO)ACETOPHENONE
- 4-Acetylphenylphenyl sulfide
- 1-[4-(Phenylthio)phenyl]ethanone
- Methyl[4-(phenylthio)phenyl] ketone
- 4-Acetyldiphenyl sulfide,97%
- 4'-(Phenylthio)acetophenone
- 4-Acetyl diphenyl sulfide
- Ethanone, 1-[4-(phenylthio)phenyl]-
- 1-(4-(Phenylthio)phenyl)ethan-1-one
- XUDYHODVSUXRPW-UHFFFAOYSA-N
- 1-acetyl-4-phenylthiobenzene
- C14H12OS
- NSC158592
- PubChem10538
- 4-AcetyldiphenylSulfide
- 4-Phenylthioacetophenone
- 4-acetyl
- 4'-ACETYLDIPHENYL SULFIDE
- 4-ACETYLPHENYL PHENYL SULFIDE
- AMY22509
- 1-(4-(phenyl thio)phenyl)ethanone
- MFCD00026227
- NSC791948
- EINECS 233-443-5
- J-514286
- DTXSID10144121
- 1-(4-(PHENYLSULFANYL)PHENYL)ETHAN-1-ONE
- NSC 158592
- P-(PHENYLTHIO)ACETOPHENONE
- CS-0155088
- NS00023079
- 1-(4-phenylsulfanylphenyl)ethanone;4-Acetyldiphenyl sulfide
- 8QDW7AGZ9C
- P-ACETYLPHENYL PHENYL SULFIDE
- HMS550H13
- HMS2417E15
- MLS000546365
- SCHEMBL194744
- AKOS000219726
- 10169-55-8
- NSC-158592
- 4'-(PHENYLSULFANYL)ACETOPHENONE
- CHEMBL1535918
- NSC-791948
- 1-[4-(phenylsulfanyl)phenyl]-1-ethanone
- A800437
- SMR000169535
- 4-acetyl diphenylsulfide
- NCGC00246584-01
- T70015
- 1-[4-(phenylsulfanyl)phenyl]ethan-1-one
- Maybridge1_003159
- UNII-8QDW7AGZ9C
- 1J-015
- ACETOPHENONE, 4'-(PHENYLTHIO)-
- FT-0607142
- Ethanone, 1-(4-(phenylthio)phenyl)-
- CCG-274065
- STK332018
- A2355
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- MDL: MFCD00026227
- Inchi: 1S/C14H12OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
- InChI Key: XUDYHODVSUXRPW-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)C1C=CC(C(C)=O)=CC=1
- BRN: 2049296
Computed Properties
- Exact Mass: 228.06100
- Monoisotopic Mass: 228.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.6
- Topological Polar Surface Area: 42.4
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.17
- Melting Point: 65.0 to 69.0 deg-C
- Boiling Point: 184°C/3mmHg(lit.)
- Flash Point: 183-184°C/3mm
- Refractive Index: 1.628
- PSA: 42.37000
- LogP: 4.04040
- λmax: 305(EtOH)(lit.)
- Solubility: Insoluble in water.
4-Acetyldiphenyl Sulfide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22
- Safety Instruction: S23-S36/37/39
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
4-Acetyldiphenyl Sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192280-50mg |
4-Acetyldiphenyl Sulfide |
10169-55-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192280-100mg |
4-Acetyldiphenyl Sulfide |
10169-55-8 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A192280-500mg |
4-Acetyldiphenyl Sulfide |
10169-55-8 | 500mg |
$ 115.00 | 2022-06-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151359-1g |
4-Acetyldiphenyl Sulfide |
10169-55-8 | >98.0% | 1g |
¥103.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151359-25G |
4-Acetyldiphenyl Sulfide |
10169-55-8 | >98.0% | 25g |
¥1231.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151359-5G |
4-Acetyldiphenyl Sulfide |
10169-55-8 | >98.0% | 5g |
¥370.90 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20073-1g |
4-Acetyldiphenyl sulfide, 97% |
10169-55-8 | 97% | 1g |
¥673.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20073-5g |
4-Acetyldiphenyl sulfide, 97% |
10169-55-8 | 97% | 5g |
¥2687.00 | 2023-02-26 | |
| Alichem | A019110628-25g |
1-(4-(Phenylthio)phenyl)ethanone |
10169-55-8 | 97% | 25g |
$418.20 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A835416-5g |
4-Acetyldiphenyl Sulfide |
10169-55-8 | 98% | 5g |
719.10 | 2021-05-17 |
4-Acetyldiphenyl Sulfide Suppliers
4-Acetyldiphenyl Sulfide Related Literature
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Amrutha P. Thankachan,K. S. Sindhu,K. Keerthi Krishnan,Gopinathan Anilkumar RSC Adv. 2015 5 32675
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Subhendu Dhibar,Amiya Dey,Rajkumar Jana,Arpita Chatterjee,Gourab Kanti Das,Partha Pratim Ray,Biswajit Dey Dalton Trans. 2019 48 17388
Additional information on 4-Acetyldiphenyl Sulfide
Comprehensive Analysis of 4-Acetyldiphenyl Sulfide (CAS No. 10169-55-8): Properties, Applications, and Industry Trends
4-Acetyldiphenyl Sulfide (CAS No. 10169-55-8) is an organosulfur compound with a molecular formula of C14H12OS. This specialty chemical has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The compound features a diphenyl sulfide backbone with an acetyl group at the para position, which enhances its reactivity and functional utility. Researchers and manufacturers often seek high-purity 4-Acetyldiphenyl Sulfide for advanced synthesis projects, driving demand in niche markets.
One of the most frequently asked questions about 4-Acetyldiphenyl Sulfide is its role in drug intermediate synthesis. Recent studies highlight its potential as a building block for bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents. The acetyl group’s electron-withdrawing properties make it a valuable modifier in structure-activity relationship (SAR) studies. Additionally, its stability under mild conditions aligns with the growing demand for green chemistry solutions, a hot topic in sustainable manufacturing.
From an industrial perspective, CAS 10169-55-8 is often discussed in forums focusing on fine chemical customization. Suppliers emphasize its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in creating complex organic frameworks. This adaptability has positioned 4-Acetyldiphenyl Sulfide as a preferred reagent for R&D teams working on high-value heterocyclic compounds. Notably, its low toxicity profile compared to analogous sulfur-containing compounds makes it a safer alternative for lab-scale and industrial applications.
The material science sector has also explored 4-Acetyldiphenyl Sulfide for its polymer modification capabilities. When incorporated into polymer matrices, it can enhance thermal stability and UV resistance—properties critical for advanced coating materials. This aligns with the surge in searches for performance additives in automotive and aerospace industries. Furthermore, its non-hazardous classification simplifies logistics and storage, addressing regulatory concerns prevalent in global trade.
Analytical techniques for characterizing 10169-55-8 include HPLC, GC-MS, and NMR spectroscopy, ensuring batch consistency for end-users. Quality control protocols often reference ISO-certified testing methods, a key consideration for procurement specialists. As AI-driven platforms like predictive retrosynthesis tools gain traction, the compound’s SMILES notation (CC(=O)c1ccc(Sc2ccccc2)cc1) is increasingly used in digital chemistry workflows.
Market trends indicate rising interest in custom synthesis of 4-Acetyldiphenyl Sulfide derivatives, particularly for electronic materials like OLED intermediates. The compound’s aromatic sulfide moiety contributes to charge transport properties, making it relevant for optoelectronic research. Startups focusing on molecular innovation frequently list it in their portfolios, capitalizing on its modular reactivity.
In conclusion, 4-Acetyldiphenyl Sulfide (CAS No. 10169-55-8) exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its multifaceted utility across industries—from pharmaceutical intermediates to smart materials—ensures its continued relevance. As sustainability and precision synthesis dominate chemical discourse, this compound offers a compelling case study in functional molecular design.
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